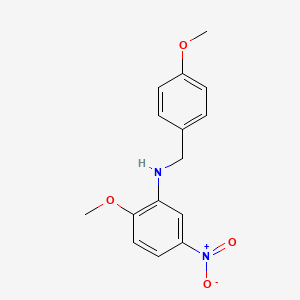
N-(4-METHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. This particular compound features two methoxy groups and a nitro group, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE typically involves the reaction of 4-methoxybenzylamine with 2-methoxy-5-nitrobenzaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine bond. The reaction conditions often include solvents like ethanol or methanol and may require heating to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: May serve as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-METHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The amine group can form hydrogen bonds, affecting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE: vs. : The position of the nitro group can influence the compound’s reactivity and biological activity.
This compound: vs. : The presence of a hydroxy group instead of a methoxy group can alter the compound’s solubility and reactivity.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-13-6-3-11(4-7-13)10-16-14-9-12(17(18)19)5-8-15(14)21-2/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVQSSJNIYOMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5780504.png)
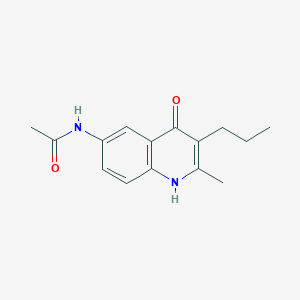
![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![(E)-1-cyclopropyl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B5780531.png)
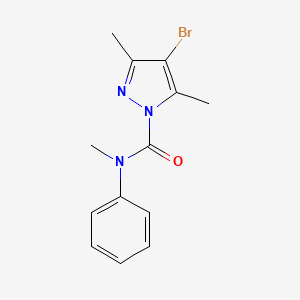
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)
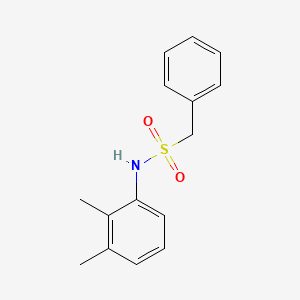
![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)
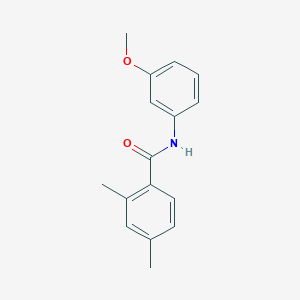
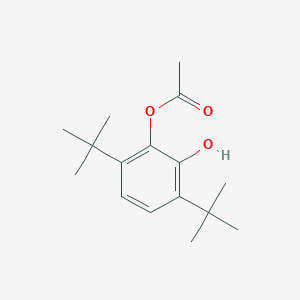
![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5780584.png)
![N-Cyclohexyl-2-[(2-ethoxy-phenyl)-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B5780592.png)
